Ronidazole-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

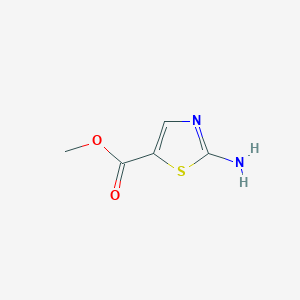

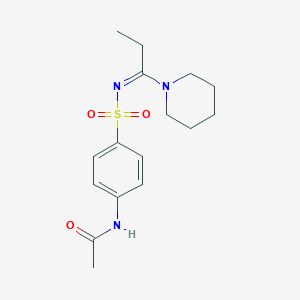

Ronidazole-d3 is the deuterium labeled version of Ronidazole . It is a potent and orally active antiprotozoal and anti-microbial agent . It is used as a veterinary agent against Tritrichomonas foetus in cat models . It can also be used for research in histomoniasis and swine dysentery .

Molecular Structure Analysis

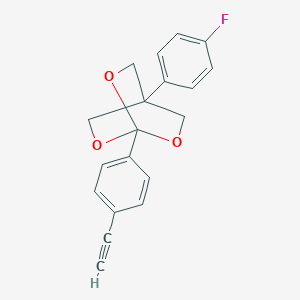

The molecular formula of Ronidazole-d3 is C6H5D3N4O4 . The molecular weight is 203.17 . The SMILES string is [2H]C([2H])([2H])n1c(COC(=O)N)ncc1N+[O-] .Physical And Chemical Properties Analysis

The physical state of Ronidazole-d3 is solid . The molecular weight is 203.17 . The accurate mass is 203.0734 . The flash point is -20.0 .Applications De Recherche Scientifique

- Avermectin Residue Determination : Ronidazole-d3 serves as an internal standard in the quantification of avermectins (e.g., ivermectin) in bovine muscle tissue using ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC/MS-MS) .

- Adsorption Studies : Researchers have investigated the adsorption capacity of commercial activated carbons (e.g., Coconut, Wood, Merck, Darco, and Norit) toward ronidazole from water solutions. Understanding its adsorption behavior is crucial for water treatment and environmental remediation .

Veterinary Medicine and Parasitology

Environmental Chemistry

Orientations Futures

Ronidazole-d3 can be used for research in histomoniasis and swine dysentery . It’s also used as a veterinary agent against Tritrichomonas foetus in cat models . The use of Ronidazole-d3 and other deuterated drugs is an area of ongoing research, particularly due to their potential to affect the pharmacokinetic and metabolic profiles of drugs .

Mécanisme D'action

Target of Action

Ronidazole-d3 is a deuterium-labeled form of Ronidazole . Ronidazole, a nitroimidazole antimicrobial agent, is primarily targeted against anaerobic bacteria and protozoa . It is frequently used to treat gastrointestinal infections as well as trichomoniasis and giardiasis, which are parasitic infections .

Mode of Action

It is believed that an intermediate in the reduction of ronidazole-d3, which is only made by anaerobic bacteria and protozoa, binds to the deoxyribonucleic acid (dna) and electron-transport proteins of organisms, blocking nucleic acid synthesis . This interaction with its targets leads to the death of the microorganisms.

Biochemical Pathways

Ronidazole-d3 affects the biochemical pathways of the target organisms by interfering with their DNA synthesis. The nitro group of Ronidazole-d3 is reduced under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .

Pharmacokinetics

Deuterium substitution has been known to potentially influence the pharmacokinetics and metabolic spectrum of drugs

Result of Action

The result of Ronidazole-d3 action is the death of the target organisms. In cells expressing Nitroreductase (NTR), Ronidazole is converted to a toxic substance inducing DNA damage and cell death . Caspase cell death is achieved in a range of NTR-expressing cell types with Ronidazole feeding, including epithelial cells, neurons, and glia .

Action Environment

The action of Ronidazole-d3 can be influenced by environmental factors. For instance, the adsorption capacity of Ronidazole on activated carbons is affected by the textural and physicochemical characteristics of the carbons

Propriétés

IUPAC Name |

[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O4/c1-9-4(3-14-6(7)11)8-2-5(9)10(12)13/h2H,3H2,1H3,(H2,7,11)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFRTXSWDXZRRS-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1COC(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CN=C1COC(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583598 |

Source

|

| Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ronidazole-d3 | |

CAS RN |

1015855-87-4 |

Source

|

| Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the purpose of using ronidazole-d3 in the context of analyzing ronidazole residues?

A1: Ronidazole-d3 serves as an internal standard in analytical chemistry techniques like LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) []. Internal standards are crucial for accurate quantification of target analytes, in this case, ronidazole and its metabolites.

Q2: How does the use of ronidazole-d3 improve the reliability of ronidazole residue detection?

A2: Ronidazole-d3 possesses a nearly identical chemical structure to ronidazole, with the key difference being the replacement of three hydrogen atoms with deuterium isotopes. This isotopic substitution results in a slightly different mass, allowing the mass spectrometer to distinguish between ronidazole and ronidazole-d3 []. Because ronidazole-d3 behaves similarly to ronidazole during sample preparation and analysis, it helps account for potential analyte loss or variations in instrument response, leading to more accurate and reliable quantification of ronidazole residues in the samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.